molecular formula C10H8F3N3O B15196462 Acetamide, N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoro- CAS No. 129476-62-6

Acetamide, N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoro-

Cat. No.: B15196462
CAS No.: 129476-62-6
M. Wt: 243.18 g/mol
InChI Key: TYVQPQCHMAWQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. The presence of the trifluoroacetamide group enhances its chemical stability and biological activity, making it a compound of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminobenzimidazole with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may involve crystallization or advanced chromatographic techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

129476-62-6

Molecular Formula

C10H8F3N3O

Molecular Weight

243.18 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)9(17)14-5-8-15-6-3-1-2-4-7(6)16-8/h1-4H,5H2,(H,14,17)(H,15,16)

InChI Key

TYVQPQCHMAWQMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.